molecular formula C16H17NO5S B12874184 1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione CAS No. 923606-24-0

1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione

Cat. No.: B12874184
CAS No.: 923606-24-0
M. Wt: 335.4 g/mol
InChI Key: PGCZDKDFAWAKCL-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the pyrrole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylsulfonyl Group: This can be done through a sulfonylation reaction, where the pyrrole ring reacts with phenylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Pentane-1,4-dione Moiety: This step involves the reaction of the substituted pyrrole with a suitable diketone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or phenylsulfonyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted pyrrole derivatives.

Scientific Research Applications

1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the phenylsulfonyl group.

    1-(Phenylsulfonyl-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the methoxy group.

    1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)butane-1,4-dione: Has a shorter carbon chain.

Uniqueness

1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is unique due to the presence of both methoxy and phenylsulfonyl groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups and the pentane-1,4-dione moiety provides a versatile scaffold for various applications.

Properties

CAS No.

923606-24-0

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-4-methoxypyrrol-2-yl]pentane-1,4-dione

InChI

InChI=1S/C16H17NO5S/c1-12(18)8-9-16(19)15-10-13(22-2)11-17(15)23(20,21)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3

InChI Key

PGCZDKDFAWAKCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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